

Application Notes and Protocols for PF-07265028 in In Vivo Cancer Models

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Compound of Interest

Compound Name: PF-07265028

Cat. No.: B15613986

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Introduction

PF-07265028 is an orally bioavailable small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1.[1][2] HPK1 is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling, thereby dampening the adaptive immune response.[1][2] By inhibiting HPK1, **PF-07265028** aims to enhance anti-tumor immunity by promoting T-cell activation, proliferation, and cytokine production, leading to a more robust and sustained immune attack against cancer cells.[1] Preclinical data suggests that **PF-07265028** can enhance T-cell mediated tumor cell killing, particularly in combination with immune checkpoint inhibitors such as anti-PD-1 antibodies. These application notes provide an overview of the experimental design for utilizing **PF-07265028** in in vivo cancer models, including detailed protocols and representative data.

Mechanism of Action

PF-07265028 functions by targeting and inhibiting the enzymatic activity of HPK1. This inhibition prevents the downstream phosphorylation of key signaling molecules, thereby unleashing the full potential of the T-cell mediated anti-tumor response. The proposed

mechanism involves the activation of cytotoxic T-lymphocytes (CTLs) to effectively target and eliminate tumor cells.[1]

Data Presentation

In Vivo Efficacy of PF-07265028 in Syngeneic Mouse Models

The following table summarizes representative preclinical data for **PF-07265028** in a syngeneic colorectal cancer model. It is important to note that the following data is illustrative and based on typical outcomes for this class of inhibitor, as specific quantitative data from the primary publication was not publicly available.

| Treatment Group | Dosing Regimen | Tumor Growth Inhibition (TGI) (%) | p-value vs. Vehicle |
|-------------------------|--|-----------------------------------|---------------------|
| Vehicle | 0.5% Methylcellulose, oral (p.o.), daily | - | - |
| PF-07265028 | 30 mg/kg, p.o., daily | 45% | <0.01 |
| PF-07265028 | 100 mg/kg, p.o., daily | 65% | <0.001 |
| Anti-PD-1 | 10 mg/kg, intraperitoneal (i.p.), twice weekly | 40% | <0.01 |
| PF-07265028 + Anti-PD-1 | 30 mg/kg, p.o., daily + 10 mg/kg, i.p., twice weekly | 85% | <0.0001 |

Pharmacokinetic Profile of PF-07265028 in Mice

The table below presents a summary of the pharmacokinetic parameters of **PF-07265028** in mice following oral administration.

| Parameter | Value |
|--|----------------|
| Dose | 10 mg/kg, p.o. |
| C _{max} (Maximum Concentration) | 1.5 μM |
| T _{max} (Time to C _{max}) | 2 hours |
| AUC (Area Under the Curve) | 8 μM·h |
| Bioavailability | ~40% |

Experimental Protocols

In Vivo Antitumor Efficacy Study in a Syngeneic Mouse Model

This protocol describes a typical in vivo efficacy study to evaluate **PF-07265028** as a single agent and in combination with an anti-PD-1 antibody in a syngeneic mouse model of colorectal cancer (e.g., CT26 or MC38).

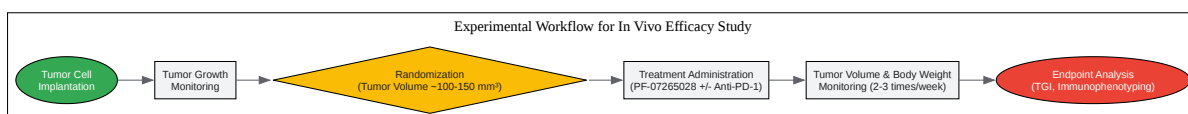
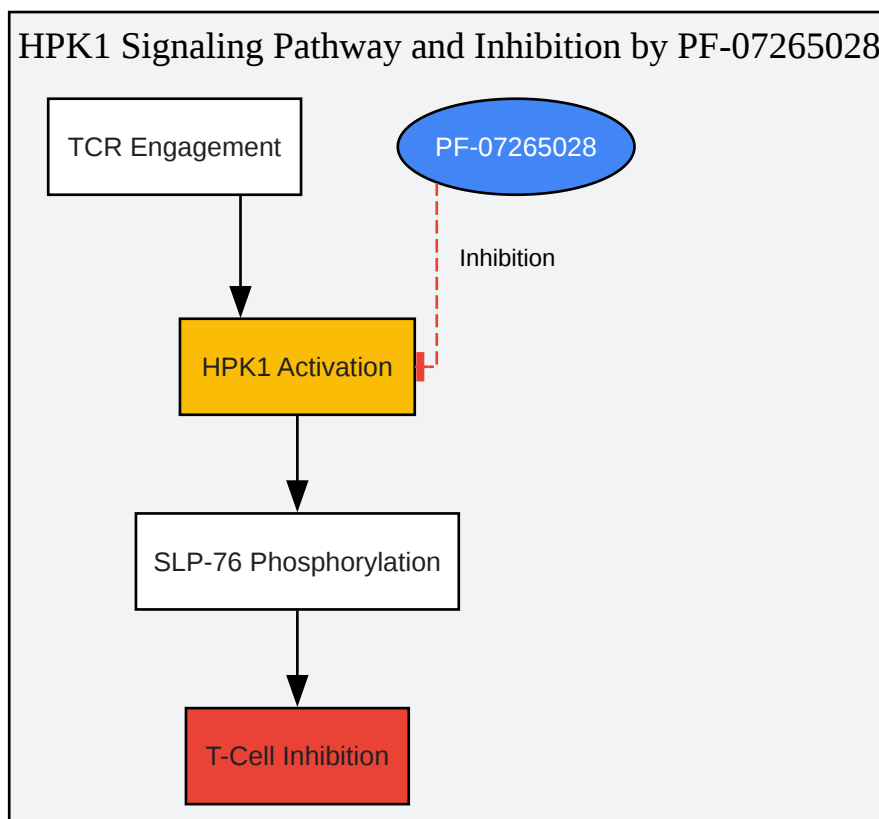
Materials:

- **PF-07265028**
- Anti-PD-1 antibody (or isotype control)
- Vehicle (e.g., 0.5% methylcellulose in sterile water)
- Sterile Phosphate-Buffered Saline (PBS)
- CT26 or MC38 colorectal cancer cells
- 6-8 week old female BALB/c or C57BL/6 mice
- Calipers
- Standard animal housing and handling equipment

Procedure:

- Cell Culture: Culture CT26 or MC38 cells in appropriate media until they reach the logarithmic growth phase.
- Tumor Implantation:
 - Harvest and wash the cells with sterile PBS.
 - Resuspend the cells in sterile PBS at a concentration of 2×10^6 cells/mL.
 - Subcutaneously inject 100 μ L of the cell suspension (2×10^5 cells) into the right flank of each mouse.
- Tumor Growth Monitoring and Group Randomization:
 - Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
 - When tumors reach an average volume of 100-150 mm^3 , randomize the mice into treatment groups (n=8-10 mice per group).
- Drug Formulation and Administration:
 - Prepare a suspension of **PF-07265028** in the vehicle at the desired concentrations (e.g., 3 mg/mL and 10 mg/mL for 30 mg/kg and 100 mg/kg doses, respectively).
 - Administer **PF-07265028** or vehicle orally (p.o.) once daily.
 - Administer the anti-PD-1 antibody or isotype control intraperitoneally (i.p.) twice a week.
- Monitoring and Endpoints:
 - Continue to monitor tumor volume and body weight every 2-3 days.
 - The primary endpoint is typically tumor growth inhibition (TGI).
 - At the end of the study (e.g., when control tumors reach a predetermined size), euthanize the mice and collect tumors and spleens for further analysis (e.g., immunophenotyping by flow cytometry).

Mandatory Visualizations



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References

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- [2. pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org)
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